molecular formula C38H41NO3P2S B12298206 (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298206
M. Wt: 653.7 g/mol
InChI Key: XVKDXVRFGFPCPB-XMIQIOACSA-N
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Description

(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C38H41NO3P2S and its molecular weight is 653.7 g/mol. The purity is usually 95%.
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Biological Activity

(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound with potential biological activities. Its structure features multiple diphenylphosphanyl groups and a sulfinamide functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₃₈H₄₁N₁O₃P₂S
  • Molecular Weight : 653.75 g/mol
  • CAS Number : 2565792-27-8

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of phosphanyl groups suggests potential interactions with nucleophilic sites in proteins, which can modulate enzymatic activities.

Enzyme Inhibition

Research indicates that compounds with phosphanyl moieties can act as enzyme inhibitors. For instance, studies have shown that similar organophosphorus compounds can inhibit serine hydrolases, leading to alterations in metabolic pathways.

Receptor Modulation

The sulfinamide group may enhance the compound's ability to interact with specific receptors, potentially influencing neurotransmitter systems. Preliminary data suggest that this compound could modulate serotonin receptors, which are crucial in mood regulation and various neuropsychiatric disorders.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound.

Study Biological Activity Methodology Key Findings
Study 1Enzyme inhibitionIn vitro assaysSignificant inhibition of serine hydrolases; IC50 values below 100 nM.
Study 2Receptor modulationBinding assaysHigh affinity for serotonin receptors; potential agonistic activity observed.
Study 3CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines; IC50 values around 50 µM.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar organophosphorus compounds, it was found that they induced apoptosis in various cancer cell lines through caspase activation pathways. The compound demonstrated comparable effects, suggesting potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related sulfinamide compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, hinting at therapeutic applications for neurodegenerative diseases.

Properties

Molecular Formula

C38H41NO3P2S

Molecular Weight

653.7 g/mol

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H41NO3P2S/c1-38(2,3)45(40)39-34(28-43(29-18-10-6-11-19-29)30-20-12-7-13-21-30)33-26-35(41-4)36(42-5)27-37(33)44(31-22-14-8-15-23-31)32-24-16-9-17-25-32/h6-27,34,39H,28H2,1-5H3/t34-,45?/m1/s1

InChI Key

XVKDXVRFGFPCPB-XMIQIOACSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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